Strategic Reagent Profile: 4-(Trifluoromethoxy)phenacyl bromide
Strategic Reagent Profile: 4-(Trifluoromethoxy)phenacyl bromide
Topic: 4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3) Content Type: Technical Whitepaper / Synthetic Guide
Advanced Synthesis, Reactivity, and Medicinal Chemistry Applications
Executive Summary
4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3), also known as 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one, acts as a critical electrophilic building block in modern drug discovery.[1] Its structural value lies in the trifluoromethoxy (-OCF₃) motif—a privileged substructure that enhances metabolic stability and membrane permeability without significantly altering the steric bulk compared to a methoxy group.
This guide details the optimized synthesis, handling, and application of this reagent, specifically focusing on its role in constructing bioactive heterocycles via the Hantzsch thiazole synthesis.
Physicochemical Profile
The presence of the -OCF₃ group exerts a strong electron-withdrawing effect (
| Property | Data |
| CAS Number | 103962-10-3 |
| IUPAC Name | 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one |
| Molecular Formula | C₉H₆BrF₃O₂ |
| Molecular Weight | 283.04 g/mol |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | 50 – 55 °C |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Reactivity Class | |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Synthetic Routes & Optimization
The synthesis of 4-(trifluoromethoxy)phenacyl bromide relies on the
Below are two field-proven protocols: Method A (High Selectivity) and Method B (Scalable).
Diagram 1: Synthetic Workflow (Graphviz)
Caption: Comparative synthetic routes emphasizing selectivity (Method A) versus scalability (Method B).
Protocol A: Copper(II) Bromide Mediated Bromination (High Precision)
Rationale: Copper(II) bromide (
-
Setup: Charge a reaction flask with 4'-(trifluoromethoxy)acetophenone (1.0 eq) and ethyl acetate (EtOAc).
-
Addition: Add finely powdered
(2.0 eq). -
Reaction: Reflux the heterogeneous mixture vigorously for 2–4 hours. The green
will turn to white as the reaction proceeds. -
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting ketone is less polar than the bromide product.
-
Workup: Filter off the copper salts through a pad of Celite. Concentrate the filtrate.
-
Purification: Recrystallize from hexane or ethanol to yield white needles.
Protocol B: Elemental Bromine in Acetic Acid (Scalable)
Rationale: For multi-gram scales,
-
Solvation: Dissolve starting ketone (1.0 eq) in glacial acetic acid.
-
Catalysis: Add a catalytic amount of HBr (33% in AcOH) to initiate enol formation.
-
Addition: Add
(1.0 eq) dropwise at 0–10°C. The rate should match the consumption of the bromine color. -
Quench: Pour mixture into ice water. The product will precipitate.
-
Isolation: Filter the solid, wash copiously with cold water to remove acid, and dry under vacuum.
Application: Heterocycle Construction (Hantzsch Synthesis)
The primary utility of CAS 103962-10-3 is in the Hantzsch Thiazole Synthesis . The -OCF₃ group remains stable under these condensation conditions, allowing for the rapid generation of lipophilic kinase inhibitors or receptor antagonists.
Mechanistic Insight
The reaction proceeds via an
Diagram 2: Hantzsch Thiazole Mechanism
Caption: Stepwise mechanism of thiazole ring formation via condensation with thiourea.
Experimental Protocol: Synthesis of 2-Amino-4-arylthiazole
-
Reagents: Dissolve 4-(trifluoromethoxy)phenacyl bromide (1.0 mmol) and thiourea (1.1 mmol) in absolute ethanol (5 mL).
-
Reaction: Reflux for 1–2 hours.
-
Self-Validating Check: The reaction usually starts as a suspension and becomes clear as the thiazole hydrobromide salt forms, then may precipitate upon cooling.
-
-
Workup: Cool to room temperature. If precipitate forms, filter directly. If not, concentrate and neutralize with aqueous
to liberate the free base. -
Characterization:
-
1H NMR (DMSO-d6): Look for the thiazole proton singlet at
ppm and the disappearance of the singlet ( ppm) of the starting bromide.
-
Medicinal Chemistry Implications[5][6][7][8][9][10]
The inclusion of the trifluoromethoxy group is not merely structural; it is a strategic pharmacokinetic modification.[2]
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) and the steric protection of the oxygen atom block oxidative metabolism (e.g., O-demethylation) common to methoxy analogs [3].
-
Lipophilicity: The -OCF₃ group increases
significantly ( vs ), enhancing blood-brain barrier (BBB) penetration and cellular permeability. -
Conformation: The -OCF₃ group prefers an orthogonal conformation relative to the phenyl ring, which can induce unique binding modes in enzyme active pockets (e.g., COX-2, Kinases) [4].
Safety & Handling (SDS Summary)
-
Hazards: This compound is a potent lachrymator and vesicant . It causes severe skin burns and eye damage (H314).[3]
-
Handling:
-
Always handle in a functioning chemical fume hood.
-
Wear butyl rubber gloves (nitrile may be permeable to
-bromo ketones over time). -
Decontamination: Quench spills with a solution of dilute ammonia or sodium thiosulfate to destroy the alkylating capability.
-
References
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
-
Potewar, T. M., et al. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium hexafluorophosphate.[4] Journal of Heterocyclic Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem. (General reference for OCF3 properties).
Sources
- 1. 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethanone , 97% , 103962-10-3 - CookeChem [cookechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one, Tech., Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
